N-(2,5-dimethoxyphenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
CAS No.: 953159-41-6
Cat. No.: VC11896929
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953159-41-6 |
|---|---|
| Molecular Formula | C21H27N3O4S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N'-(2,5-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H27N3O4S/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | VEDKRSUYWHYZOT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Introduction
Synthesis Pathways
Although no specific synthesis route for this compound is mentioned in the provided data, similar compounds are typically synthesized using multi-step organic reactions. Below is a generalized approach:
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Preparation of Substituted Phenylamine:
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Start with 2,5-dimethoxyaniline as the precursor.
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Protect or functionalize the amine group for subsequent coupling.
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Formation of Piperidine Intermediate:
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Synthesize or procure 1-(thiophen-2-ylmethyl)piperidine.
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This can be achieved via reductive amination of thiophen-2-carbaldehyde with piperidine.
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Coupling Reaction:
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Couple the substituted phenylamine and piperidine derivative using an amide bond-forming reaction (e.g., carbodiimide-mediated coupling).
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Final Assembly:
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Introduce the ethanediamide linkage to connect both moieties.
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Potential Applications
Based on structural analogs and related research:
Pharmacological Applications
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Neuropharmacology:
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Antioxidant Activity:
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Antibacterial/Antifungal Potential:
Material Science
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Optoelectronics:
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The thiophene moiety could make this compound relevant for organic semiconductors or light-emitting diodes due to its electron-rich nature.
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Polymer Chemistry:
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The diamide functionality might allow incorporation into polymer networks for advanced materials.
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Table 1: Key Structural Features
| Component | Description |
|---|---|
| Core Scaffold | Ethanediamide |
| Aromatic Substituent | 2,5-Dimethoxyphenyl |
| Heterocyclic Substituent | Piperidine (substituted at position 4) |
| Additional Functional Group | Thiophen-2-ylmethyl |
Research Gaps and Future Directions
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Biological Evaluation:
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No direct studies on this compound's biological activity are available; further testing is needed for pharmacological profiling.
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Synthetic Optimization:
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Developing efficient synthetic routes with higher yields and fewer steps would be beneficial.
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Structure-Activity Relationship (SAR):
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Modifying substituents (e.g., replacing methoxy groups or varying thiophene position) could enhance activity or specificity.
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Computational Studies:
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Molecular docking and density functional theory (DFT) calculations could predict binding affinity and electronic properties.
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